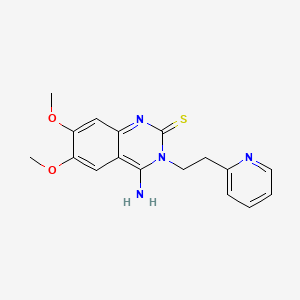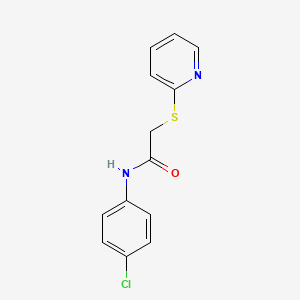
4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
説明
4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide, also known as EPAC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPAC is a small molecule that has been shown to have a range of biological effects, making it a promising candidate for the development of new drugs.
科学的研究の応用
Role in Central Nervous System (CNS) Drug Discovery
Pyrrole-based compounds have been recognized for their potential in CNS drug discovery due to their bioactive properties. These compounds have been studied for their effects on depression, euphoria, and convulsion, indicating a broad spectrum of CNS activities. The structural flexibility of pyrrole allows for the synthesis of compounds with targeted CNS activity, offering a platform for developing novel therapeutics for CNS disorders (Saganuwan, 2017).
Antimicrobial and Antiviral Applications
Research into pyrrole derivatives has also highlighted their antimicrobial and antiviral potentials. Compounds featuring the pyrrole ring have been identified for their selectivity towards various biological targets, contributing to the development of new antimicrobial and antiviral agents. This highlights the utility of pyrrole derivatives in addressing resistant strains of bacteria and viruses, pointing to the relevance of these compounds in developing future therapeutics (Petri et al., 2020).
Supramolecular Chemistry
Pyrrole derivatives, including calixpyrroles, have been utilized in the design of supramolecular structures, such as capsules and sensors. These structures are significant for their ability to bind selectively to ions or molecules, demonstrating applications in sensing, molecular recognition, and potentially drug delivery systems. The ability to self-assemble into complex architectures makes pyrrole derivatives valuable in the development of nanoscale devices and materials (Ballester, 2011).
Environmental Biodegradability
Some pyrrole derivatives have been investigated for their environmental degradability, particularly in relation to polyfluoroalkyl substances. These studies provide insights into the degradation pathways and potential environmental impacts of pyrrole-based compounds, emphasizing their relevance in designing sustainable materials with minimal ecological footprints (Liu & Avendaño, 2013).
特性
IUPAC Name |
4-(2-ethylbutanoyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-13(4-2)16(21)14-9-15(19-11-14)17(22)20-10-12-5-7-18-8-6-12/h5-9,11,13,19H,3-4,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLXWYTPRFWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501155756 | |
| Record name | 4-(2-Ethyl-1-oxobutyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439120-68-0 | |
| Record name | 4-(2-Ethyl-1-oxobutyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439120-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethyl-1-oxobutyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501155756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[4-(1H-1,2,3,4-tetraazol-5-yl)phenoxy]ethoxy}-1-ethanol](/img/structure/B3137619.png)
![5-[(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3137625.png)
![Methyl 5-[1-(4-acetylphenyl)triazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3137636.png)
![phenyl N-{4-[(phenylsulfanyl)methyl]phenyl}carbamate](/img/structure/B3137645.png)
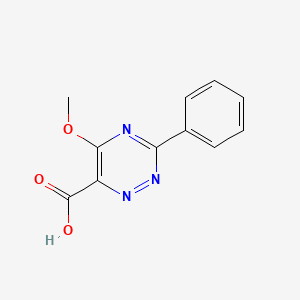
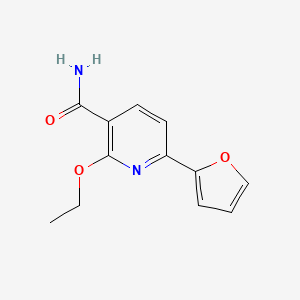
![2,5,7-Trimethyl-6-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3137665.png)
![Ethyl 2-(methylsulfanyl)-4-{3-[(methylsulfonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B3137677.png)
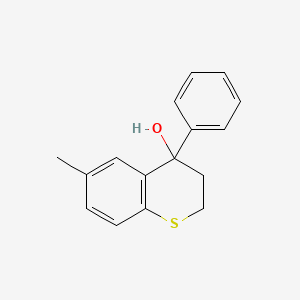
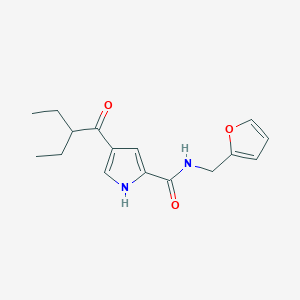
![1-ethyl-3-(2-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137704.png)
![1-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3137710.png)
